molecular formula C11H11N3O B2363258 N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide CAS No. 2125614-80-2

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B2363258
CAS No.: 2125614-80-2
M. Wt: 201.229
InChI Key: WIGNJFFXTFGODY-UHFFFAOYSA-N
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Description

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide is a compound that belongs to the class of N-heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyridine rings. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system

Uniqueness

N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide is unique due to its specific ring structure and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-11(15)12-7-9-8-13-14-6-4-3-5-10(9)14/h2-6,8H,1,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGNJFFXTFGODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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